molecular formula C25H32N4O3S2 B2564236 4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 681439-05-4

4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No. B2564236
M. Wt: 500.68
InChI Key: DIHGTRNGAMHACC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an azepane ring, a sulfonyl group, a benzamide group, a cyano group, and a dihydrothieno[2,3-c]pyridine ring. The presence of these functional groups suggests that the compound could have interesting biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane ring, followed by the introduction of the sulfonyl group, the benzamide group, and the dihydrothieno[2,3-c]pyridine ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in the molecule. For example, the azepane ring might undergo reactions with electrophiles, while the sulfonyl group could react with nucleophiles. The benzamide group and the dihydrothieno[2,3-c]pyridine ring might also participate in various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.


Scientific Research Applications

Chemical Inhibition and Drug Metabolism

Research into the inhibition of cytochrome P450 isoforms, crucial for drug metabolism, provides a foundation for understanding how structurally complex compounds like the one mentioned may be applied in developing selective inhibitors for drug-drug interaction studies. Such inhibitors are pivotal in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, highlighting their potential in predicting drug interactions and optimizing drug efficacy and safety (Khojasteh et al., 2011).

Biological Activities and Drug Design

The exploration of phenothiazines and their derivatives has revealed a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. This research underlines the potential of complex molecules in contributing to the design of new therapeutic agents. The modifications introduced into the tricyclic ring systems of these compounds have led to significant biological activities, offering insights into how similar structural complexity in compounds like 4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide might be leveraged for pharmacological applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthesis of Central Nervous System Acting Drugs

The identification of functional chemical groups within complex molecules serves as a blueprint for synthesizing compounds with potential CNS activity. Such research indicates the possibility of deriving novel CNS drugs from structurally intricate compounds, suggesting areas where the compound might find relevance in the development of treatments for CNS disorders (Saganuwan, 2017).

Enzymatic Degradation of Organic Pollutants

The application of enzymes, in conjunction with redox mediators, in the degradation of organic pollutants presents an interesting area of research relevant to environmental science. This approach emphasizes the potential utility of complex compounds in enhancing the efficiency of bioremediation processes, offering a perspective on the environmental applications of such molecules (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards associated with the compound would depend on its toxicity and reactivity. Proper safety precautions should be taken when handling the compound.


Future Directions

Future research on the compound could involve studying its biological activities, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new drugs or other useful products.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S2/c1-24(2)15-19-20(16-26)23(33-21(19)25(3,4)28-24)27-22(30)17-9-11-18(12-10-17)34(31,32)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGTRNGAMHACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

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